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molecular formula C15H19F3N2O B8383041 4-(4-Methylbenzylamino)-1-(trifluoroacetyl)piperidin

4-(4-Methylbenzylamino)-1-(trifluoroacetyl)piperidin

Cat. No. B8383041
M. Wt: 300.32 g/mol
InChI Key: CZLQGJIJMJODOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296694B2

Procedure details

Methanol (150 ml) was added to an Erlenmeyer flask and acetic acid was added under stirring until pH 5. 4-Methylbenzylamine (3.14 g, 25.9 mmol) and N-trifluoroacetyl-4-piperidone (from reaction step 1) (5.065 g, 25.9 mmol) were added to a 250 ml round-bottomed flask and dissolved in the methanol/acetic acid (150 ml) solution previously made. The reaction mixture was stirred for 5 min and NaCNBH3 (2.46 g, 38.9 mmol) was added slowly under stirring. After 20 hours the reaction was concentrated and transferred to a reparatory funnel containing dichloromethane and distilled water. The aqueous phase was made basic by addition of Na2CO3. The aqueous phase was extracted twice with dichloromethane. The combined organic layers were collected and dried with Na2SO4. Concentration afforded, 4-(4-methylbenzylamine)-1-(trifluoroacetyl) piperidine. UV/MS 60/53 (M+ 301), tr (A, MS) 3.267.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two
Quantity
5.065 g
Type
reactant
Reaction Step Two
Quantity
2.46 g
Type
reactant
Reaction Step Three
[Compound]
Name
4-(4-methylbenzylamine) 1-(trifluoroacetyl) piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methanol acetic acid
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO.[CH3:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1.[F:12][C:13]([F:24])([F:23])[C:14]([N:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1)=[O:15].[BH3-]C#N.[Na+]>CO.C(O)(=O)C.C(O)(=O)C>[CH3:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH:9][CH:19]2[CH2:20][CH2:21][N:16]([C:14](=[O:15])[C:13]([F:12])([F:23])[F:24])[CH2:17][CH2:18]2)=[CH:6][CH:5]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.14 g
Type
reactant
Smiles
CC1=CC=C(CN)C=C1
Name
Quantity
5.065 g
Type
reactant
Smiles
FC(C(=O)N1CCC(CC1)=O)(F)F
Step Three
Name
Quantity
2.46 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
4-(4-methylbenzylamine) 1-(trifluoroacetyl) piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
methanol acetic acid
Quantity
150 mL
Type
solvent
Smiles
CO.C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring until pH 5
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
under stirring
CONCENTRATION
Type
CONCENTRATION
Details
After 20 hours the reaction was concentrated
Duration
20 h
CUSTOM
Type
CUSTOM
Details
transferred to a reparatory funnel
ADDITION
Type
ADDITION
Details
containing dichloromethane
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
The aqueous phase was made basic by addition of Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
afforded

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(CNC2CCN(CC2)C(C(F)(F)F)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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